1,2-Dibromo-1,2-diphenylethane
CAS No.: 13440-24-9
Cat. No.: VC0084837
Molecular Formula: C14H12Br2
Molecular Weight: 340.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13440-24-9 |
|---|---|
| Molecular Formula | C14H12Br2 |
| Molecular Weight | 340.05 |
| IUPAC Name | (1,2-dibromo-2-phenylethyl)benzene |
| Standard InChI | InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H |
| SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br |
Introduction
Chemical Structure and Properties
1,2-Dibromo-1,2-diphenylethane (C₁₄H₁₂Br₂) is a dibrominated derivative of 1,2-diphenylethane (bibenzyl). The compound features two phenyl groups and two bromine atoms attached to adjacent carbon atoms in the ethane backbone.
Physical Properties
The physical properties of 1,2-Dibromo-1,2-diphenylethane vary slightly depending on the specific stereoisomer and the reporting source. The following table summarizes the key physical properties:
The compound is typically supplied commercially at a purity of 96-97% .
Structural Information
The structural identifiers for 1,2-Dibromo-1,2-diphenylethane provide essential information for database searches and structural analysis:
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 13440-24-9 (meso form), 5789-30-0 (general) | |
| MDL Number | MFCD00000137 | |
| Beilstein Registry | 2050820 | |
| InChI Key | GKESIQQTGWVOLH-LSLKUGRBSA-N (meso form) | |
| SMILES | BrC@Hc2ccccc2 (meso form) | |
| PubChem CID | 102063597 (meso form) |
Stereochemistry
1,2-Dibromo-1,2-diphenylethane exhibits stereoisomerism due to the presence of two adjacent stereocenters. There are three distinct stereoisomers :
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meso-1,2-Dibromo-1,2-diphenylethane (CAS: 13440-24-9): This form has an internal plane of symmetry with the two phenyl groups on opposite sides of the molecule (R,S configuration).
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(±)-1,2-Dibromo-1,2-diphenylethane: This refers to the racemic mixture of the enantiomeric (R,R) and (S,S) forms.
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(1R,2R)-1,2-Dibromo-1,2-diphenylethane (CAS specification for a single enantiomer): This is one of the pure enantiomers from the racemic mixture.
The stereochemistry is particularly relevant to the compound's reactivity and applications in research. While the meso form is optically inactive despite having chiral centers (a characteristic property of meso compounds), the (R,R) and (S,S) forms are optically active but produce a net zero rotation when present as a racemic mixture .
Synthesis and Preparation
Bromination of Stilbenes
The primary method for synthesizing 1,2-Dibromo-1,2-diphenylethane involves the addition of bromine to stilbene (1,2-diphenylethene). The stereochemistry of the product depends significantly on the stereochemistry of the starting stilbene isomer and the reaction conditions .
The synthesis generally follows this reaction:
C₁₄H₁₂ (stilbene) + Br₂ → C₁₄H₁₂Br₂ (1,2-Dibromo-1,2-diphenylethane)
Stereoselective Synthesis
Research by organic chemists has revealed that the stereochemical outcome of the bromination of stilbene isomers is influenced by both the substrate and the reaction conditions :
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(E)-1,2-diphenylethene (trans-stilbene): Reaction with bromine predominantly yields the meso-1,2-Dibromo-1,2-diphenylethane, almost exclusively.
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(Z)-1,2-diphenylethene (cis-stilbene): The bromination outcome depends on the brominating reagent and solvent used:
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Bromine in glacial acetic acid: 66% (d,l) product and 20% meso product
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Bromine in dichloromethane: Approximately equal amounts of both stereoisomers
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Pyridinium bromide perbromide in glacial acetic acid or dichloromethane: High yields (approximately 80%) of the (d,l) product with minimal meso product formation
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These findings demonstrate the significant influence of reaction conditions on the stereochemical outcome, making this reaction a valuable example for teaching stereochemistry principles in organic chemistry laboratories .
Chemical Reactions
Reactions with Other Compounds
The compound also undergoes various other reactions:
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It reacts with 9-substituted fluorenide ions in dimethyl sulfoxide, which has been studied to understand stereochemical influences on reactivity .
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It is reduced by electrogenerated C₆₀⁻³ species, demonstrating its use in electron transfer studies .
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The meso form undergoes electrochemical dehalogenation in acetonitrile, providing insights into reduction mechanisms and stereochemical outcomes .
Applications in Research
1,2-Dibromo-1,2-diphenylethane has several important applications in chemical research:
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Stereochemical Studies: The distinct stereoisomers serve as model compounds for investigating stereochemical influences on reaction pathways and mechanisms .
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Electrochemical Research: Both the meso and racemic forms are used to study electrochemical reduction mechanisms of vicinal dihalides .
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Teaching Tool: The compound is frequently used in organic chemistry laboratory courses to demonstrate concepts of stereochemistry, as the different products from cis- and trans-stilbene bromination provide excellent examples of stereospecific reactions .
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Synthetic Intermediate: While less documented in the search results, the compound could potentially serve as an intermediate in organic synthesis due to its functionality.
Appropriate personal protective equipment should be used when handling this compound, and all safety precautions should be observed according to laboratory safety protocols and relevant regulations .
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